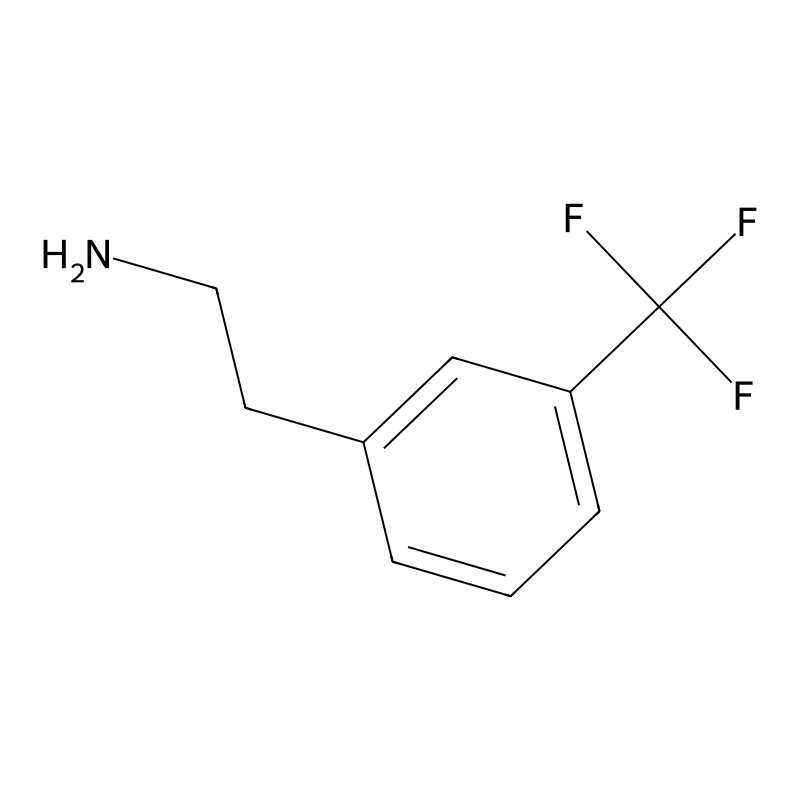

3-(Trifluoromethyl)phenethylamine

Content Navigation

Sourcing the precise meta-CF3 isomer is critical for CNS drug development. Unsubstituted or ortho/para-CF3 analogs fail to provide essential lipophilicity and receptor docking. 3-(Trifluoromethyl)phenethylamine (CAS 52516-30-0) delivers: - LogP ~2.71 for BBB penetration - Meta-CF3 as masked carboxylate for hydrolysis to amino ethyl benzoates - Indispensable for CaSR agonist synthesis (e.g., AMG 641) Supplied >98% purity, liquid. Global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

3-(Trifluoromethyl)phenethylamine (CAS: 52516-30-0) is a highly specialized, fluorinated primary amine utilized extensively as a building block in medicinal chemistry and advanced organic synthesis. Presenting as a clear, colorless to pale yellow liquid, it features a density of 1.186 g/cm³ and a boiling point of approximately 200.9 °C at atmospheric pressure . The incorporation of a trifluoromethyl (-CF3) group at the meta position of the phenyl ring fundamentally alters the molecule's physicochemical profile compared to standard phenethylamines, significantly increasing its lipophilicity and metabolic stability. These baseline properties make it a critical precursor for the procurement and scale-up of central nervous system (CNS) therapeutics, calcimimetics, and complex benzoic acid derivatives [1].

Substituting 3-(Trifluoromethyl)phenethylamine with unsubstituted phenethylamine or alternative regioisomers (such as the ortho- or para-CF3 variants) routinely fails in both application performance and synthetic processability. From an API design perspective, the absence of the meta-CF3 group drastically reduces the precursor's lipophilicity, compromising the blood-brain barrier (BBB) permeability of downstream neuropharmacological agents. Furthermore, the meta-CF3 group provides a highly specific steric bulk required to perfectly occupy the hydrophobic binding pockets of target receptors, such as the calcium-sensing receptor (CaSR) in calcimimetics. Synthetically, generic phenethylamines cannot undergo the specialized concentrated sulfuric acid hydrolysis that leverages the meta-CF3 group as a masked carboxylate to yield m-substituted amino ethyl benzoic acid derivatives [1]. Consequently, procurement must strictly specify the meta-isomer to ensure both synthetic viability and downstream API efficacy.

Lipophilicity Boost for CNS Precursors

The addition of the trifluoromethyl group at the meta position significantly alters the partition coefficient of the molecule. 3-(Trifluoromethyl)phenethylamine exhibits a predicted LogP of 2.71, whereas the unsubstituted baseline phenethylamine has an experimental LogP of 1.41 [1]. This 1.3 log unit increase in lipophilicity is directly transferred to downstream active pharmaceutical ingredients (APIs).

| Evidence Dimension | Partition Coefficient (LogP) |

| Target Compound Data | LogP ~2.71 |

| Comparator Or Baseline | Unsubstituted Phenethylamine (LogP ~1.41) |

| Quantified Difference | ~1.3 log unit increase in lipophilicity |

| Conditions | Standard predictive and experimental partition coefficient models |

Procuring the fluorinated analog is essential for synthesizing CNS-targeted drugs where enhanced membrane permeability and BBB penetration are strict requirements.

Masked Carboxylate Hydrolysis

In specific synthetic workflows, 3-(Trifluoromethyl)phenethylamine serves a dual purpose where the CF3 group acts as a masked carboxylic acid. When subjected to concentrated sulfuric acid, the meta-CF3 group undergoes hydrolysis to yield m-substituted amino ethyl benzoic acid derivatives [1]. Unsubstituted phenethylamine completely lacks this functional handle and cannot participate in this reaction pathway.

| Evidence Dimension | Reactivity in concentrated sulfuric acid |

| Target Compound Data | Undergoes hydrolysis to form m-substituted benzoic acids |

| Comparator Or Baseline | Unsubstituted Phenethylamine (Unreactive at the meta position) |

| Quantified Difference | Enables an exclusive synthetic pathway to benzoic acid esters |

| Conditions | Liquid phase hydrolysis in concentrated sulfuric acid |

This specific reactivity allows process chemists to procure this amine as a direct precursor for complex spasmolytics and psychotherapeutic agents, bypassing multi-step functionalization.

Density and Phase Separation

The physical properties of 3-(Trifluoromethyl)phenethylamine dictate different handling parameters during industrial scale-up. The target compound possesses a liquid density of 1.186 g/cm³, compared to the 0.964 g/cm³ density of unsubstituted phenethylamine [1]. This ~23% increase in density significantly alters phase separation dynamics during aqueous workups and liquid-liquid extractions.

| Evidence Dimension | Liquid Density at standard conditions |

| Target Compound Data | 1.186 g/cm³ |

| Comparator Or Baseline | Unsubstituted Phenethylamine (0.964 g/cm³) |

| Quantified Difference | ~23% higher density |

| Conditions | Standard room temperature and pressure |

Engineers and scale-up chemists must account for this density difference to optimize flow rates, settling times, and phase identification in extraction vessels.

Steric Fit in Receptor Binding

In the development of calcium-sensing receptor (CaSR) agonists (e.g., AMG 641) and GlyT1 inhibitors (e.g., SSR504734), the meta-CF3 substitution provides precise steric bulk and electronic properties required to occupy specific hydrophobic receptor pockets. Substituting with ortho- or para-CF3 isomers, or using unsubstituted phenethylamine, results in suboptimal receptor fit and a corresponding loss of downstream API potency.

| Evidence Dimension | Precursor suitability for CaSR / GlyT1 binding pockets |

| Target Compound Data | Optimal steric fit via meta-CF3 substitution |

| Comparator Or Baseline | Ortho/Para isomers or unsubstituted analogs (Suboptimal fit) |

| Quantified Difference | Critical structural determinant for high-affinity agonism |

| Conditions | Structure-activity relationship (SAR) models in drug design |

Procurement of the exact meta-isomer is non-negotiable for synthesizing specific receptor agonists where pocket geometry strictly rejects alternative substitution patterns.

CNS Drug Synthesis

Due to its enhanced lipophilicity (LogP ~2.71) compared to standard phenethylamines, this compound is the optimal starting material for synthesizing neuropharmacological agents, including GlyT1 inhibitors like SSR504734. The meta-CF3 group ensures that the resulting APIs achieve the necessary blood-brain barrier penetration and metabolic stability required for efficacy .

Calcimimetic Agent Precursor

3-(Trifluoromethyl)phenethylamine is a critical building block in the synthesis of calcium-sensing receptor (CaSR) agonists, such as AMG 641. The specific steric bulk of the meta-CF3 group is essential for the API to properly dock into the receptor's hydrophobic pocket, making this exact isomer indispensable for osteogenic and neurogenic differentiation research .

m-Substituted Benzoic Acid Synthesis

In specialized chemical manufacturing, this compound is procured to leverage its unique reactivity in concentrated sulfuric acid. The meta-CF3 group acts as a masked carboxylate, allowing process chemists to hydrolyze the molecule directly into m-substituted amino ethyl benzoic acid esters, which serve as advanced intermediates for spasmolytic and psychotherapeutic drugs [1].

XLogP3

GHS Hazard Statements

H315 (95.12%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types